molecular formula C17H18FN3O B2947739 N-(1-Cyanocyclohexyl)-6-fluoro-4-methyl-1H-indole-2-carboxamide CAS No. 2224483-84-3

N-(1-Cyanocyclohexyl)-6-fluoro-4-methyl-1H-indole-2-carboxamide

Cat. No. B2947739
CAS RN: 2224483-84-3
M. Wt: 299.349
InChI Key: ZBTMPKXRRQBINQ-UHFFFAOYSA-N
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Description

“N-(1-Cyanocyclohexyl)acetamide” is a chemical compound with the CAS Number: 4550-68-9 . It has a molecular weight of 166.22 . It appears as a powder .


Synthesis Analysis

While specific synthesis methods for “N-(1-Cyanocyclohexyl)-6-fluoro-4-methyl-1H-indole-2-carboxamide” are not available, acetonitrile, a similar compound, is commonly used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .


Molecular Structure Analysis

The molecular structure of “N-(1-Cyanocyclohexyl)acetamide” can be represented by the InChI Code: 1S/C9H14N2O/c1-8(12)11-9(7-10)5-3-2-4-6-9/h2-6H2,1H3,(H,11,12) .


Chemical Reactions Analysis

The rates of formation of “N-(1-cyanocyclohexyl)-pentamethyleneketenimine” from “1,1’-azocyanocyclohexane” have been studied . The initial rate of formation is significantly decreased in the presence of radical scavengers .


Physical And Chemical Properties Analysis

“N-(1-Cyanocyclohexyl)acetamide” has a melting point of 90-94°C . It is stored at a temperature of 4°C .

Safety and Hazards

“N-(1-Cyanocyclohexyl)acetamide” has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

The conversion reactions of acetonitrile, a related compound, have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

properties

IUPAC Name

N-(1-cyanocyclohexyl)-6-fluoro-4-methyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c1-11-7-12(18)8-14-13(11)9-15(20-14)16(22)21-17(10-19)5-3-2-4-6-17/h7-9,20H,2-6H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTMPKXRRQBINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=C(N2)C(=O)NC3(CCCCC3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclohexyl)-6-fluoro-4-methyl-1H-indole-2-carboxamide

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